![molecular formula C25H28N2O4S B2674145 Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate CAS No. 866844-12-4](/img/structure/B2674145.png)
Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate
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Overview
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An ethyl group is attached to the quinoline structure, and a piperidine ring is also present .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For example, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. An X-ray diffraction study would be needed to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The presence of an ester could make it susceptible to hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally.Scientific Research Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-18-10-11-22-21(16-18)24(27-14-12-19(13-15-27)25(28)31-4-2)23(17-26-22)32(29,30)20-8-6-5-7-9-20/h5-11,16-17,19H,3-4,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWNKCPWFOVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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